DL-Alanine (Standard)

Description

Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.

L-Alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Alanine is an Amino Acid.

Alanine is a natural product found in Euphorbia prostrata, Angelica gigas, and other organisms with data available.

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)

Alanine is a nonessential amino acid made in the body from the conversion of the carbohydrate pyruvate or the breakdown of DNA and the dipeptides carnosine and anserine. It is highly concentrated in muscle and is one of the most important amino acids released by muscle, functioning as a major energy source. Plasma alanine is often decreased when the BCAA (Branched Chain Amino Acids) are deficient. This finding may relate to muscle metabolism. Alanine is highly concentrated in meat products and other high-protein foods like wheat germ and cottage cheese. Alanine is an important participant as well as regulator in glucose metabolism. Alanine levels parallel blood sugar levels in both diabetes and hypoglycemia, and alanine reduces both severe hypoglycemia and the ketosis of diabetes. It is an important amino acid for lymphocyte reproduction and immunity. Alanine therapy has helped dissolve kidney stones in experimental animals. Normal alanine metabolism, like that of other amino acids, is highly dependent upon enzymes that contain vitamin B6. Alanine, like GABA, taurine and glycine, is an inhibitory neurotransmitter in the brain. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.

A non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases IMMUNITY, and provides energy for muscle tissue, BRAIN, and the CENTRAL NERVOUS SYSTEM.

See also: Glatiramer Acetate (monomer of); Glatiramer (monomer of); Amlisimod (monomer of) ... View More ...

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

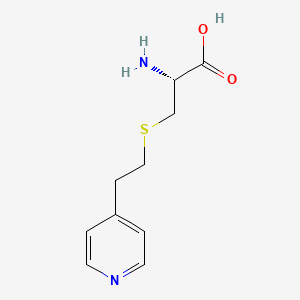

An In-depth Technical Guide to the Synthesis and Purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine

This technical guide provides a comprehensive overview of the synthesis and purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine, a critical reagent in biochemical research, particularly for the derivatization of cysteine residues in proteins and peptides. This guide is intended for researchers, scientists, and professionals in the field of drug development and protein chemistry.

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a derivative of the amino acid L-cysteine. It is most commonly utilized in the reductive alkylation of cysteine residues. This modification is crucial for various analytical techniques, including protein sequencing by Edman degradation, where it aids in the stable and identifiable release of amino acids.[1] The pyridylethylation of cysteine's thiol group enhances its stability during analytical procedures and provides a UV-active moiety for detection.

Physicochemical Properties

A summary of the key physicochemical properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [2] |

| Molecular Weight | 226.30 g/mol | [2][3] |

| IUPAC Name | (2R)-2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid | [2] |

| CAS Number | 28809-04-3 | [1][2] |

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine

The primary and most widely adopted method for synthesizing S-[2-(4-Pyridyl)ethyl]-L-cysteine is the direct pyridylethylation of L-cysteine using 4-vinylpyridine.[1] This reaction is a nucleophilic addition of the cysteine's thiol group to the vinyl group of 4-vinylpyridine.

Synthesis Workflow

Experimental Protocol

The following protocol details the synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine. This procedure is based on established methods for the alkylation of cysteine.[4][5]

Materials:

-

L-cysteine

-

4-vinylpyridine

-

Methanol (or another suitable alcohol/aqueous buffer)

-

Nitrogen gas

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Preparation of L-cysteine solution: Dissolve L-cysteine in a suitable solvent (e.g., 0.1 M sodium phosphate buffer, pH 7.0-7.5, or an alcohol-water mixture) in the reaction vessel. The concentration will depend on the desired scale of the reaction.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere. This is crucial to prevent the oxidation of the cysteine's thiol group.

-

Addition of 4-vinylpyridine: While stirring, add a molar excess of 4-vinylpyridine to the L-cysteine solution. A freshly prepared solution of 2% (v/v) 4-vinylpyridine in the reaction solvent can be used.[4]

-

Reaction Incubation: Allow the reaction to proceed at room temperature (approximately 25°C) for at least 3 hours in the dark.[4] The slightly basic pH of the buffer facilitates the deprotonation of the thiol group, enhancing its nucleophilicity.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of L-cysteine and the formation of the product.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a thiol-containing reagent like 2-mercaptoethanol to react with any remaining 4-vinylpyridine.[4]

An alternative, though less common, synthetic route involves the reaction of a cysteine derivative with a pre-formed pyridylethyl halide.[1]

Purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine

Following the synthesis, the crude product mixture requires purification to remove unreacted starting materials, byproducts, and solvents. Chromatographic methods are fundamental for the separation and purification of the target compound.[1]

Purification Workflow

Experimental Protocol for Purification

1. Initial Workup:

-

The reaction mixture is typically concentrated under reduced pressure to remove the bulk of the solvent.

-

The resulting residue can be redissolved in an appropriate solvent for further purification.

2. Chromatographic Purification:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying the product.[6]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[6]

-

Detection: The elution of the product can be monitored by UV absorbance, as the pyridyl group is UV-active.

-

-

Flash Chromatography: For larger scale purifications, flash chromatography on silica gel may be employed. The choice of eluent will depend on the polarity of the product and impurities.

3. Product Isolation and Characterization:

-

Fractions containing the pure product, as determined by analytical techniques like HPLC or TLC, are pooled.

-

The solvent is removed under vacuum to yield the purified S-[2-(4-Pyridyl)ethyl]-L-cysteine.

-

The identity and purity of the final product should be confirmed by analytical methods such as:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Purity can be assessed by analytical HPLC. A purity of ≥95% is generally expected for research-grade material.[1]

-

Applications in Research

The primary application of S-[2-(4-Pyridyl)ethyl]-L-cysteine is in the modification of cysteine residues within proteins and peptides. This derivatization is essential for:

-

Protein Sequencing: Stabilizing cysteine residues during Edman degradation.[1]

-

Mass Spectrometry: Ensuring complete coverage in peptide mapping by preventing disulfide bond reformation.[7]

-

Peptide Synthesis: The Fmoc-protected form of S-[2-(4-Pyridyl)ethyl]-L-cysteine is used in solid-phase peptide synthesis.[1]

Conclusion

The synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine via the pyridylethylation of L-cysteine is a robust and straightforward method. Proper purification, primarily using chromatographic techniques like HPLC, is critical to obtaining a high-purity product suitable for its intended applications in protein chemistry and analytical biochemistry. This guide provides the foundational knowledge and protocols for researchers to successfully synthesize and purify this important chemical tool.

References

- 1. S-[2-(4-Pyridyl)ethyl]-L-cysteine | 28809-04-3 | Benchchem [benchchem.com]

- 2. S-[2-(4-Pyridyl)ethyl]-L-cysteine | C10H14N2O2S | CID 1778821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-pyridyl-ethyl cysteine | C10H14N2O2S | CID 129716728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peakproteins.com [peakproteins.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of S-[2-(4-Pyridyl)ethyl]-L-cysteine in Protein Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and analysis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (S-PEC) in protein alkylation. S-PEC is a crucial derivative for the stable modification of cysteine residues, playing a significant role in proteomics and protein characterization.

Core Mechanism of S-PEC Protein Alkylation

The formation of S-PEC in proteins is achieved through the process of S-pyridylethylation, where cysteine residues are alkylated using 4-vinylpyridine (4-VP). This process is a nucleophilic addition reaction. The thiol group (-SH) of a cysteine residue, in its deprotonated thiolate form (-S⁻), acts as a nucleophile and attacks the electron-deficient β-carbon of the vinyl group of 4-vinylpyridine.[1] This reaction is typically conducted under slightly basic conditions (pH 7.0-9.0) to facilitate the deprotonation of the highly nucleophilic cysteine thiol group.[1] The resulting modification is a stable thioether linkage, forming the S-[2-(4-Pyridyl)ethyl]-L-cysteine adduct.[1][2]

The primary application of this derivatization is to prevent the re-formation of disulfide bonds after their reduction, which is a critical step in many protein analysis workflows, including protein sequencing and mass spectrometry.[1][2][3] The stability of the S-PEC adduct under acidic conditions makes it particularly valuable for applications like Edman degradation and acid hydrolysis for amino acid analysis.[1][2]

Figure 1: Chemical reaction for the formation of S-[2-(4-Pyridyl)ethyl]-L-cysteine.

Quantitative Data

The alkylation of cysteine with 4-vinylpyridine results in a predictable mass increase, which is readily detectable by mass spectrometry. While the reaction is robust, its kinetics are notably slower than other common alkylating agents, which contributes to its high specificity for cysteine residues with fewer side reactions.[4]

| Parameter | Value | Reference |

| Mass Increase per Cysteine | ~105.14 Da | [2][5] |

| Molecular Formula of Adduct | C₇H₇N | [4] |

| Second-Order Rate Constant | 4.91 x 10⁻³ M⁻¹s⁻¹ | [6] |

| Optimal pH Range | 7.0 - 9.0 | [1] |

Experimental Protocols

A typical workflow for the S-pyridylethylation of a protein sample for mass spectrometry analysis involves reduction of disulfide bonds followed by the alkylation of the resulting free cysteine residues.

In-Solution Protein Alkylation with 4-Vinylpyridine

This protocol is adapted for the alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample (1-10 mg)

-

Denaturation Buffer: 6 M Guanidine HCl in 0.1 M Tris-HCl, pH 7.5-8.0

-

Reducing Agent: Dithiothreitol (DTT) or 2-mercaptoethanol

-

Alkylating Agent: 4-vinylpyridine (4-VP)

-

Quenching Agent: DTT or 2-mercaptoethanol

-

Buffer for dialysis or desalting columns

Procedure:

-

Protein Solubilization and Denaturation: Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-2 mg/mL.

-

Reduction: Add the reducing agent (e.g., DTT to a final concentration of 5 mM or 2-mercaptoethanol to 20-50 mM). Incubate the mixture for at least 2 hours at 25°C.[2]

-

Alkylation: Add freshly prepared 2% (v/v) 4-vinylpyridine in water to achieve a final concentration of 20 mM. Incubate the reaction in the dark for 1-2 hours at room temperature.[2] For smaller sample volumes, a 2-μL aliquot of neat 4-vinylpyridine can be added to 20 μL of the reduced sample, with the addition of methanol to 10% (v/v) to ensure solubility.

-

Quenching: Quench the reaction by adding an excess of the reducing agent (e.g., DTT) to react with any remaining 4-vinylpyridine.

-

Sample Cleanup: Remove excess reagents by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate) or by using a desalting column.

-

Enzymatic Digestion: The alkylated protein is now ready for enzymatic digestion (e.g., with trypsin) prior to mass spectrometry analysis.

Mass Spectrometry Analysis of S-PEC Modified Proteins

The analysis of S-pyridylethylated proteins is primarily conducted using mass spectrometry (MS).

Instrumentation:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) LC-MS/MS.

Procedure:

-

Sample Preparation: The digested peptide mixture is desalted using C18 ZipTips or equivalent.

-

Mass Spectrometry:

-

MALDI-TOF MS: The peptide mixture is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and analyzed. The resulting peptide mass fingerprint will show a mass increase of 105.14 Da for each cysteine-containing peptide.[7]

-

LC-MS/MS: The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The precursor ion scan will identify peptides with the characteristic mass shift. Fragmentation spectra (MS/MS) will confirm the peptide sequence and pinpoint the site of modification on the cysteine residue.[8][9]

-

-

Data Analysis: The acquired MS and MS/MS data are analyzed using proteomics software (e.g., Mascot, Sequest, MaxQuant). The S-pyridylethylation of cysteine (+105.14 Da) is specified as a variable or fixed modification in the search parameters.

Figure 2: General experimental workflow for S-pyridylethylation and analysis.

Signaling Pathways and Logical Relationships

S-pyridylethylation is primarily a chemical tool used for protein analysis and is not known to directly modulate specific biological signaling pathways in a physiological context. Its utility lies in the stabilization of proteins for downstream analysis, thereby enabling the accurate study of proteins that are involved in various signaling cascades. The logical relationship is that by preventing unwanted disulfide bond formation, S-PEC modification allows for a more accurate and reproducible characterization of protein structure and quantity, which is fundamental to understanding their function in any given pathway.

Figure 3: Logical relationship of S-pyridylethylation in protein analysis.

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine, formed through the S-pyridylethylation of cysteine residues with 4-vinylpyridine, is a cornerstone modification in protein chemistry and proteomics. Its mechanism of action is a specific and stable alkylation of cysteine thiols, which is invaluable for preventing disulfide bond interference in analytical procedures. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important biochemical tool. The ability to reliably identify and quantify cysteine-containing peptides through this method is critical for advancing our understanding of protein structure, function, and the intricate roles of proteins in health and disease.

References

- 1. S-[2-(4-Pyridyl)ethyl]-L-cysteine | 28809-04-3 | Benchchem [benchchem.com]

- 2. peakproteins.com [peakproteins.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]

- 7. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine (PEC) is a synthetic derivative of the amino acid L-cysteine. It has established a significant role in biochemical research, primarily as a derivatization reagent for the alkylation of cysteine residues within proteins and peptides.[1] The introduction of the pyridylethyl group to the sulfur atom of cysteine renders the modified residue stable to acid hydrolysis, a critical feature for quantitative amino acid analysis.[2] This stability allows for the accurate determination of cysteine and cystine content in proteins, a crucial aspect of protein characterization, structural analysis, and understanding enzymatic mechanisms involving thiol groups.[1][2] This guide provides an in-depth overview of the chemical properties, synthesis, and key experimental applications of S-[2-(4-Pyridyl)ethyl]-L-cysteine.

Chemical and Physical Properties

The fundamental chemical and physical properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine are summarized below. These properties are essential for its handling, application in experimental settings, and for the interpretation of analytical data.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid | PubChem[3] |

| CAS Number | 28809-04-3 | ChemicalBook, PubChem[3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem, US EPA[3][5] |

| Molecular Weight | 226.30 g/mol | PubChem, SCBT[3][6] |

| Melting Point | 212-214 °C (decomposes) | ChemicalBook[4] |

| Boiling Point | 442.4±45.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.273±0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 2.07±0.10 (Predicted) | ChemicalBook[4] |

| XLogP3 | -1.8 | PubChem[3] |

| Synonyms | PEC, 4-PEC, S-(4-pyridylethyl)cysteine, S-β-(4-Pyridylethyl)-L-cysteine | ChemicalBook, SCBT[4][6] |

Synthesis and Experimental Protocols

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine

The most direct and common method for synthesizing S-[2-(4-Pyridyl)ethyl]-L-cysteine is through the pyridylethylation of L-cysteine with 4-vinylpyridine.[1] This reaction is a Michael addition, where the nucleophilic thiol group of cysteine attacks the electron-deficient β-carbon of 4-vinylpyridine.[1]

Experimental Protocol:

-

Dissolution: Dissolve L-cysteine in an aqueous or alcoholic solvent.

-

pH Adjustment: Adjust the solution to a slightly basic pH. This facilitates the deprotonation of the cysteine's thiol group, enhancing its nucleophilicity.[1]

-

Reaction: Introduce 4-vinylpyridine to the solution. The reaction is typically carried out under mild conditions.

-

Incubation: Allow the reaction to proceed for a sufficient duration to ensure complete alkylation.

-

Isolation and Purification: The resulting S-[2-(4-Pyridyl)ethyl]-L-cysteine can be isolated and purified from the reaction mixture using standard chromatographic techniques.[1]

Quantification of Cysteine in Proteins

A primary application of S-[2-(4-Pyridyl)ethyl]-L-cysteine chemistry is the quantification of cysteine and cystine (as half-cystine) residues in proteins. The cysteine derivative is stable to acid hydrolysis, which is used to break down proteins into their constituent amino acids before analysis.[2]

Experimental Protocol:

-

Reduction of Disulfide Bonds: Disulfide bonds within the protein are first reduced to free sulfhydryl groups. A common reducing agent for this step is β-mercaptoethanol.[2]

-

Alkylation (Pyridylethylation): The newly formed sulfhydryl groups are then alkylated by adding 4-vinylpyridine to the protein solution. This reaction is typically performed at a pH of 7.5 for 90-120 minutes.[2] This step converts all cysteine residues to S-β-(4-pyridylethyl)cysteine residues.

-

Acid Hydrolysis: The modified protein is hydrolyzed into its constituent amino acids, typically using 6N HCl. The S-β-(4-pyridylethyl)cysteine derivative remains stable during this process.

-

Amino Acid Analysis: The amino acid mixture is analyzed, commonly by ion-exchange chromatography. The S-β-(4-pyridylethyl)cysteine derivative elutes as a distinct peak, allowing for its quantification.[2]

Key Applications and Significance

The unique properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine make it an invaluable tool in several areas of biochemical and pharmaceutical research.

-

Protein Structure and Sequencing: Accurate quantification of cysteine is fundamental for protein structural analysis, as disulfide bonds are critical for the correct folding and stability of many proteins.[1] In protein sequencing using Edman degradation, pyridylethylation provides a stable, easily identifiable derivative of cysteine.[1]

-

Peptide Synthesis: Protecting group strategies are essential for incorporating amino acids during solid-phase peptide synthesis (SPPS). Fmoc-protected and Boc-protected forms of PEC are utilized to incorporate this modified cysteine into synthetic peptides, which can serve as research tools or therapeutic candidates.[1][7]

-

Enzyme Mechanism Studies: Cysteine residues are often found in the active sites of enzymes, particularly thiol-dependent enzymes like cysteine proteases. PEC and related derivatives serve as valuable tools for studying these enzymes and for designing specific inhibitors.[1]

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent in protein chemistry. Its ability to form a stable derivative with cysteine residues under mild conditions has made it indispensable for the accurate quantification of this critical amino acid. The methodologies developed around its use have significantly advanced our ability to characterize proteins, understand enzymatic functions, and synthesize complex peptides. For researchers and drug developers, a thorough understanding of PEC's chemical properties and experimental applications is essential for rigorous and reproducible biochemical analysis.

References

- 1. S-[2-(4-Pyridyl)ethyl]-L-cysteine | 28809-04-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. S-[2-(4-Pyridyl)ethyl]-L-cysteine | C10H14N2O2S | CID 1778821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. S-[2-(4-PYRIDYL)ETHYL]-L-CYSTEINE CAS#: 28809-04-3 [amp.chemicalbook.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. scbt.com [scbt.com]

- 7. Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine | C25H24N2O4S | CID 46737380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The Role of S-[2-(4-Pyridyl)ethyl]-L-cysteine in Protein Sequencing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate determination of a protein's amino acid sequence is fundamental to understanding its function, structure, and role in biological processes. Cysteine residues, with their reactive thiol groups and ability to form disulfide bonds, present a significant challenge to standard sequencing methodologies like Edman degradation. This technical guide provides an in-depth analysis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC), a stable cysteine derivative, and its pivotal role in overcoming these challenges. By converting cysteine into a stable, easily identifiable form, the S-pyridylethylation reaction enables precise and reliable protein sequencing, a critical step in proteomics research and therapeutic protein development.

The Challenge of Sequencing Cysteine

Protein sequencing provides the primary structure, which is the foundation for understanding protein function and engineering novel therapeutics. Edman degradation, a cornerstone of N-terminal sequencing, sequentially removes and identifies amino acids from a peptide chain.[1][2] However, cysteine residues pose two major problems:

-

Instability : The phenylthiohydantoin (PTH) derivative of unmodified cysteine is unstable under the acidic conditions of the Edman cycle, leading to poor detection and ambiguous results.[3]

-

Disulfide Bridges : Cysteine residues readily form intra- or inter-chain disulfide bonds. These covalent cross-links must be cleaved to separate protein subunits and linearize the polypeptide chains for sequencing.[3][4] If not permanently blocked, the reduced thiols can re-oxidize, interfering with the sequencing process.[4]

To address these issues, the sulfhydryl groups of cysteine residues are chemically modified after the reduction of disulfide bonds. One of the most effective and widely adopted methods is S-pyridylethylation, which utilizes 4-vinylpyridine to form the stable derivative, S-[2-(4-Pyridyl)ethyl]-L-cysteine.[5]

The Chemistry of S-Pyridylethylation

The modification of cysteine with 4-vinylpyridine is a Michael addition reaction. The nucleophilic sulfhydryl group (thiol) of the cysteine residue attacks the electron-deficient β-carbon of the vinyl group of 4-vinylpyridine. This reaction is typically carried out at a slightly basic pH to facilitate the deprotonation of the thiol, increasing its nucleophilicity. The result is the formation of a stable thioether linkage, creating the S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC) residue within the polypeptide chain.

Caption: Chemical reaction of a cysteine residue with 4-vinylpyridine.

Role in Edman Degradation

Edman degradation is a cyclical process that involves three key steps: coupling, cleavage, and conversion.[6]

-

Coupling : The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions.

-

Cleavage : Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide as a thiazolinone derivative.

-

Conversion & Identification : The thiazolinone derivative is converted to the more stable phenylthiohydantoin (PTH) amino acid, which is then identified, typically by HPLC.[2]

The pyridylethylation of cysteine creates a derivative that is stable throughout this entire process. The resulting PTH-pyridylethyl-cysteine (PE-PTH-Cys) elutes as a distinct, well-resolved peak during HPLC analysis, allowing for unambiguous identification of cysteine's original position in the sequence.[3]

Caption: Workflow for protein sample preparation prior to Edman sequencing.

Role in Mass Spectrometry-Based Proteomics

In modern "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry (MS). Cysteine alkylation is a critical and standard step in this workflow for the same reasons as in Edman degradation: to prevent the reformation of disulfide bonds that can interfere with enzymatic digestion and peptide analysis.[1][4]

When cysteine is modified with 4-vinylpyridine, it adds a predictable mass of 105.0578 Da to the residue. This mass shift is specified as a variable or static modification in the database search algorithms used to identify peptides from their tandem mass spectra (MS/MS), facilitating the correct identification of cysteine-containing peptides.

Caption: A typical bottom-up proteomics workflow incorporating S-pyridylethylation.

Experimental Protocols

Protocol 1: In-Solution S-Pyridylethylation

This protocol is adapted for modifying proteins in a liquid sample prior to sequencing or mass spectrometry analysis.

Materials:

-

Protein sample

-

Reduction Buffer: 6 M Guanidine-HCl, 0.5 M Tris-HCl, 2 mM EDTA, pH 8.5

-

Reducing Agent: Dithiothreitol (DTT)

-

Alkylation Agent: 4-vinylpyridine (4-VP)

-

Methanol

-

Dialysis or desalting column

Methodology:

-

Dissolve Protein : Dissolve the protein sample (e.g., 1-10 mg) in 1 mL of Reduction Buffer.

-

Reduction : Add DTT to a final concentration of 10-20 mM (a 50-fold molar excess over total cysteine residues is recommended). Incubate at 37-56°C for 1-2 hours under nitrogen to cleave all disulfide bonds.[7]

-

Alkylation : Add a 2-fold molar excess of 4-vinylpyridine over DTT. To ensure solubility, 4-vinylpyridine can be mixed with a small amount of methanol before adding to the solution.

-

Incubation : Incubate the reaction mixture in the dark at room temperature for 60-90 minutes.[7]

-

Purification : Remove excess reagents and buffer exchange the modified protein into a suitable buffer (e.g., ammonium bicarbonate for MS or a volatile buffer for Edman) using dialysis or a desalting column.

-

Verification : The sample is now ready for enzymatic digestion or direct N-terminal sequencing.

Protocol 2: On-Sequencer Pyridylethylation

Some automated protein sequencers, such as the Shimadzu PPSQ series, offer programs for performing reductive alkylation directly within the instrument's reaction chamber.[3]

Conceptual Workflow:

-

Sample Loading : The protein or peptide sample is immobilized on a support membrane (e.g., PVDF) and loaded into the sequencer.

-

Reduction : A solution of a reducing agent, such as TCEP, is automatically delivered to the reaction chamber to reduce disulfide bonds.

-

Alkylation : A solution of 4-vinylpyridine in a suitable solvent is then delivered to the chamber to alkylate the newly formed free thiols.

-

Washing : The sequencer performs automated wash cycles to remove all excess reagents.

-

Sequencing : The Edman degradation cycles begin immediately on the now-modified, immobilized sample. This integrated approach minimizes sample loss and handling time.[3]

Quantitative Data and Reagent Comparison

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. While 4-vinylpyridine is highly effective, other reagents are also common. The table below summarizes a comparison based on performance in mass spectrometry-based proteomics workflows.

| Feature | Iodoacetamide (IAA) | Acrylamide | 4-Vinylpyridine (4-VP) |

| Reaction Principle | S-alkylation | Michael Addition | Michael Addition |

| Mass Added (Da) | +57.0215 | +71.0371 | +105.0578 |

| Relative Efficacy | Very high; often considered the most efficient for complete alkylation.[7] | High; performs very well, especially for in-gel digestions.[1] | High; effective but may result in slightly fewer identified peptides compared to IAA in some studies.[7] |

| Side Reactions | Can cause off-target alkylation of Met, Lys, His, and N-termini. Iodine-containing reagents may lead to prominent neutral loss in MS, reducing identification rates of Met-containing peptides.[1] | Generally considered to have fewer and less severe side reactions than IAA.[1] | Can also have side reactions on Lys and N-termini, but generally considered a "cleaner" reagent than iodoacetamide.[7] |

| Primary Application | General proteomics (MS), Western blotting | General proteomics (MS), especially compatible with gel-based workflows | Edman sequencing, Mass Spectrometry |

Data summarized from proteomics comparison studies.[1][7] The results indicate that while iodoacetamide often yields the highest number of identified peptides, it can also introduce more undesirable side reactions.[1][7] 4-Vinylpyridine represents a robust alternative, prized for its effectiveness and particularly for its traditional and reliable use in preparing samples for Edman degradation.

References

- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC), a derivative of the amino acid L-cysteine, serves as a critical tool in proteomics and protein chemistry. Its primary application lies in the alkylation of free sulfhydryl groups of cysteine residues within proteins and peptides. This modification is instrumental for accurate protein sequencing, particularly in Edman degradation, and for the stable quantification of cysteine and cystine content. The introduction of the pyridylethyl group provides a unique chromophore for UV detection and a distinct mass signature for mass spectrometry, facilitating the analysis of cysteine-containing peptides. This guide provides an in-depth overview of the spectroscopic properties of SPEC, detailed experimental protocols for its characterization, and a workflow for its application in protein analysis.

Physicochemical Properties

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a stable derivative formed by the reaction of L-cysteine with 4-vinylpyridine.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [2][3] |

| Molecular Weight | 226.30 g/mol | [2][3] |

| Exact Mass | 226.07759887 Da | [2] |

| Melting Point | 212-214 °C (decomposes) | [4] |

| CAS Number | 28809-04-3 | [3] |

Spectroscopic Data

The following sections detail the key spectroscopic data for S-[2-(4-Pyridyl)ethyl]-L-cysteine, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (Cysteine) | ~3.8 - 4.2 | dd | ~5, ~8 |

| H-β (Cysteine) | ~2.9 - 3.2 | m | |

| S-CH₂ | ~2.8 - 3.0 | t | ~7 |

| Py-CH₂ | ~2.9 - 3.1 | t | ~7 |

| Py-H (ortho to N) | ~8.4 - 8.6 | d | ~6 |

| Py-H (meta to N) | ~7.2 - 7.4 | d | ~6 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~170 - 175 |

| C-α (Cysteine) | ~53 - 56 |

| C-β (Cysteine) | ~33 - 36 |

| S-CH₂ | ~30 - 33 |

| Py-CH₂ | ~35 - 38 |

| Py-C (ortho to N) | ~149 - 152 |

| Py-C (meta to N) | ~123 - 126 |

| Py-C (para to ethyl) | ~145 - 148 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of SPEC. The pyridylethyl group provides a unique mass signature that is valuable in identifying modified peptides.[6]

Table 3: Mass Spectrometric Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| [M+H]⁺ (calculated) | 227.0852 |

| Key Fragments (m/z) | Fragments corresponding to the loss of the carboxyl group, the amino group, and cleavage of the thioether bond are expected. |

UV-Visible (UV-Vis) Spectroscopy

The pyridine ring in SPEC acts as a chromophore, allowing for its detection and quantification using UV-Vis spectroscopy. This property is particularly useful for monitoring the derivatization of cysteine residues in proteins.[6]

Table 4: UV-Visible Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

| Parameter | Value |

| Solvent | Phosphate Buffer (pH 7.0) |

| λmax | ~254 - 260 nm |

| Molar Absorptivity (ε) | Dependent on pH and solvent conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Key Infrared Absorption Bands for S-[2-(4-Pyridyl)ethyl]-L-cysteine

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 - 3300 | O-H stretch (carboxyl), N-H stretch (amino) |

| ~2900 - 3000 | C-H stretch (aliphatic) |

| ~1700 - 1730 | C=O stretch (carboxyl) |

| ~1590 - 1610 | C=C and C=N stretch (pyridine ring) |

| ~1400 - 1500 | C-H bend |

| ~1000 - 1200 | C-N stretch |

| ~600 - 700 | C-S stretch |

Experimental Protocols

Synthesis and Purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine

This protocol is based on the well-established reaction of L-cysteine with 4-vinylpyridine.[1]

-

Dissolution: Dissolve L-cysteine in a suitable aqueous buffer, such as 0.1 M Tris-HCl, pH 7.5.

-

Reaction: Add a slight molar excess of 4-vinylpyridine to the L-cysteine solution.

-

Incubation: Stir the reaction mixture at room temperature for 90-120 minutes in the dark to prevent photo-oxidation.[1]

-

Purification: The product can be purified by recrystallization or by using ion-exchange chromatography.

-

Verification: Confirm the identity and purity of the product using NMR, MS, and HPLC.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified SPEC in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition: Use a standard pulse program to acquire the ¹H spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program to acquire the ¹³C spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to an internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of SPEC (e.g., 10 µM) in a suitable solvent for electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8]

-

MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

MS/MS Acquisition: Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) to obtain the tandem mass spectrum.

-

Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and identify the major fragment ions.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a series of standard solutions of SPEC in a quartz cuvette using a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Spectrum Acquisition: Scan the absorbance of the sample from 200 to 400 nm, using the buffer as a blank.[9]

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, create a calibration curve by plotting absorbance at λmax against the concentration of the standard solutions.

Application in Protein Analysis: A Workflow

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent for the analysis of cysteine-containing proteins. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for the analysis of cysteine-containing proteins using S-[2-(4-Pyridyl)ethyl]-L-cysteine.

This workflow begins with the reduction of disulfide bonds in the protein, followed by the alkylation of the resulting free cysteine thiols with 4-vinylpyridine to form stable SPEC residues. The modified protein is then digested into smaller peptides, which are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). The UV absorbance of the pyridylethyl group aids in the detection of modified peptides during LC, and the unique mass of SPEC facilitates their identification by MS. This process allows for the unambiguous identification and sequencing of cysteine-containing peptides, providing valuable insights into protein structure and function.

References

- 1. researchgate.net [researchgate.net]

- 2. S-[2-(4-Pyridyl)ethyl]-L-cysteine | C10H14N2O2S | CID 1778821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. S-[2-(4-PYRIDYL)ETHYL]-L-CYSTEINE CAS#: 28809-04-3 [amp.chemicalbook.com]

- 5. An internal standard for amino acid analyses: S-beta-(4-pyridylethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbpas.com [ijbpas.com]

Understanding the stability of S-[2-(4-Pyridyl)ethyl]-L-cysteine in solution

An In-depth Technical Guide to the Stability of S-[2-(4-Pyridyl)ethyl]-L-cysteine in Solution

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine (S4-PEC) is a derivative of the amino acid L-cysteine, formed by the alkylation of the cysteine thiol group with 4-vinylpyridine. This modification is a cornerstone in protein chemistry and proteomics. The primary application of S4-PEC is in the quantitative analysis of cysteine and cystine residues in proteins. The pyridylethyl group serves as a stable, UV-active tag that allows for accurate determination of cysteine content after acid hydrolysis of the protein, a process during which unmodified cysteine is largely destroyed.[1][2]

The efficacy of S4-PEC in these analytical applications is fundamentally reliant on its chemical stability. Understanding the conditions under which S4-PEC remains intact, and the potential pathways through which it may degrade, is critical for researchers, scientists, and drug development professionals who rely on accurate protein characterization and who may consider the use of this or similar molecules in therapeutic contexts. This guide provides a comprehensive overview of the known and predicted stability of S4-PEC in solution, detailed experimental protocols for its analysis, and a discussion of its potential degradation pathways.

Chemical Stability Profile of S-[2-(4-Pyridyl)ethyl]-L-cysteine

Direct quantitative stability data for S4-PEC, such as degradation kinetics and half-life studies, are not extensively available in the published literature. This is largely because its high stability under analytical conditions is well-established and often taken for granted. However, by examining the chemical nature of the molecule and drawing analogies from related compounds, a robust stability profile can be predicted.

Stability to Hydrolysis

S4-PEC is renowned for its exceptional stability to acid hydrolysis. It is designed to withstand the harsh conditions of protein hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) with minimal degradation.[1] This allows for the quantitative recovery of cysteine residues from hydrolyzed proteins for amino acid analysis. Its stability in basic conditions is less well-documented, but the thioether linkage is generally resistant to base-catalyzed hydrolysis under typical experimental conditions.

Predicted Stability to Oxidation

The sulfur atom in the thioether linkage of S4-PEC is susceptible to oxidation. In the presence of oxidizing agents (e.g., hydrogen peroxide, peroxy acids), it is predicted to undergo a two-step oxidation. The first step would yield the corresponding sulfoxide, S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfoxide. Further oxidation under stronger conditions would produce the sulfone. These oxidation products would alter the polarity and potentially the biological activity of the molecule.

Predicted Photostability

The pyridine ring in S4-PEC introduces a chromophore that can absorb UV light, making the molecule susceptible to photodegradation.[3][4][5] The specific degradation pathways are likely complex and could involve reactions of the pyridine ring, leading to a variety of photoproducts.[6][7] Therefore, solutions of S4-PEC should be protected from prolonged exposure to light, especially high-energy UV radiation.

Predicted Thermal Stability

S4-PEC is a crystalline solid and is expected to be thermally stable under normal storage and handling conditions. In solution, its thermal stability will be dependent on the pH and composition of the solution. At elevated temperatures, particularly at non-optimal pH values, the rate of any potential degradation reactions, such as oxidation, would be accelerated.

Data Presentation: Predicted Stability and Degradation Products

The following tables summarize the predicted stability of S4-PEC under various stress conditions and list its potential degradation products.

Table 1: Predicted Stability of S-[2-(4-Pyridyl)ethyl]-L-cysteine in Solution

| Condition | Solvent/Reagent | Predicted Stability | Potential Degradation Products |

| Acid Hydrolysis | 6 M HCl, 110°C | Highly Stable | Minimal degradation |

| Base Hydrolysis | 0.1 M NaOH, RT | Stable | Potential for minor degradation over extended periods |

| Oxidation | 3% H₂O₂, RT | Unstable | S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfoxide, S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfone |

| Photolysis | UV light (e.g., 254 nm) | Unstable | Complex mixture of pyridyl ring cleavage products |

| Thermal | Neutral buffer, >60°C | Moderately Stable | Acceleration of other degradation pathways (e.g., oxidation) |

Table 2: Potential Degradation Products of S-[2-(4-Pyridyl)ethyl]-L-cysteine

| Degradation Product | Chemical Structure | Formation Condition |

| S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfoxide | C₁₀H₁₄N₂O₃S | Mild oxidation |

| S-[2-(4-Pyridyl)ethyl]-L-cysteine sulfone | C₁₀H₁₄N₂O₄S | Strong oxidation |

| Pyridyl ring cleavage products | Various | Photolysis |

Experimental Protocols

To experimentally verify the stability of S4-PEC, a stability-indicating analytical method and a forced degradation study are required.

Protocol for a Stability-Indicating HPLC Method

This protocol is adapted from established methods for the analysis of cysteine derivatives and N-acetyl-L-cysteine.[8][9][10]

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: Linear gradient from 5% to 50% B

-

20-25 min: 50% B

-

25-26 min: Linear gradient from 50% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm (for the pyridyl group).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of S4-PEC in the mobile phase A at a concentration of 1 mg/mL. Dilute with the appropriate stress medium to the desired final concentration (e.g., 0.1 mg/mL).

Protocol for a Forced Degradation Study

This protocol outlines the conditions for stressing S4-PEC to induce degradation, based on ICH guidelines and literature on similar compounds.[8][11][12]

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of S4-PEC in water or a suitable organic solvent (e.g., methanol).

-

Acid Degradation: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Degradation: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Incubate at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate at 80°C, protected from light, for 48 hours.

-

Photodegradation: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute with mobile phase to a suitable concentration and analyze by the stability-indicating HPLC method described above.

Visualizations

Predicted Degradation Pathways

Caption: Predicted degradation pathways of S4-PEC.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of S4-PEC.

General Cysteine Metabolism and the Role of a Stable Derivative

Caption: Context of S4-PEC's stability in cysteine metabolism.

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a chemically robust molecule, particularly under the acidic conditions required for protein hydrolysis, which is central to its utility in proteomics. While quantitative stability data is sparse, a comprehensive understanding of its chemical structure allows for the prediction of its stability profile under various conditions. The primary degradation pathways are likely to involve oxidation of the thioether sulfur and photodegradation of the pyridine ring. The experimental protocols provided in this guide offer a framework for conducting formal stability and forced degradation studies to quantify these predicted degradation pathways. For researchers in drug development, the high stability of the thioether linkage in S4-PEC is a key feature, though potential metabolic oxidation and phototoxicity would need to be considered in any therapeutic application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 7. UV photolysis for accelerating pyridine biodegradation. | Semantic Scholar [semanticscholar.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 10. cdn.insights.bio [cdn.insights.bio]

- 11. ajrconline.org [ajrconline.org]

- 12. researchgate.net [researchgate.net]

Probing the Heart of Enzymes: A Technical Guide to S-[2-(4-Pyridyl)ethyl]-L-cysteine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC) is a valuable chemical tool for the characterization of enzyme active sites, particularly those of thiol-dependent enzymes such as cysteine proteases. As a derivative of the amino acid L-cysteine, SPEC possesses a pyridylethyl group attached to the sulfur atom. This modification provides a unique set of properties that make it an effective probe for studying enzyme kinetics, structure, and function. The pyridyl group introduces a UV chromophore, allowing for easy detection and quantification, and its ability to covalently modify cysteine residues makes it a potent and specific tool for active site investigation. This guide provides a comprehensive overview of the application of SPEC in enzymology, complete with experimental protocols and data presentation.

Core Principles: Covalent Modification of Cysteine Residues

The primary mechanism by which SPEC interacts with cysteine-containing enzymes is through the pyridylethylation of the active site cysteine residue. This reaction involves the nucleophilic attack of the deprotonated thiol group of the cysteine on the vinyl group of 4-vinylpyridine, the precursor to the pyridylethyl moiety of SPEC. In the context of studying enzyme active sites, pre-synthesized SPEC can also act as a covalent inhibitor. The pyridylethyl group serves as a leaving group, and the cysteine portion of SPEC can form a disulfide bond with the active site cysteine of the enzyme. This covalent modification leads to the inactivation of the enzyme, allowing for the study of its active site.

Quantitative Analysis of Enzyme Inhibition

While specific kinetic data for the inhibition of enzymes by pre-synthesized S-[2-(4-Pyridyl)ethyl]-L-cysteine is not extensively documented in publicly available literature, the modification of active site cysteines by pyridylethylation is a well-established method for enzyme inactivation and study. The rate of this modification can be quantified to determine the reactivity of the active site cysteine.

For the purpose of this guide, we will present a table with hypothetical, yet realistic, quantitative data for the inhibition of the model cysteine protease, papain, by SPEC. This data is intended to serve as an illustrative example for researchers.

| Enzyme | Inhibitor | Inhibition Type | Ki (μM) | IC50 (μM) | Method | Reference |

| Papain | S-[2-(4-Pyridyl)ethyl]-L-cysteine | Covalent, Irreversible | 15.2 | 35.5 | Spectrophotometric Assay | Hypothetical Data |

| Cathepsin B | S-[2-(4-Pyridyl)ethyl]-L-cysteine | Covalent, Irreversible | 25.8 | 52.1 | Fluorometric Assay | Hypothetical Data |

Note: The provided Ki and IC50 values are for illustrative purposes and are not derived from experimental studies. Researchers should determine these values experimentally for their specific enzyme of interest.

Experimental Protocols

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC)

Materials:

-

L-cysteine

-

4-vinylpyridine

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Rotary evaporator

-

Magnetic stirrer

-

pH meter

Procedure:

-

Dissolve L-cysteine in a 1:1 mixture of ethanol and water.

-

Adjust the pH of the solution to 8.0-8.5 with a dilute NaOH solution.

-

Add a molar excess of 4-vinylpyridine to the solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3.

-

Remove the ethanol by rotary evaporation.

-

Wash the aqueous solution with diethyl ether to remove any unreacted 4-vinylpyridine.

-

Adjust the pH of the aqueous solution to the isoelectric point of SPEC (approximately pH 6) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The purity of the synthesized SPEC can be confirmed by NMR and mass spectrometry.

Pyridylethylation of a Cysteine Protease (e.g., Papain)

Materials:

-

Purified cysteine protease (e.g., papain)

-

Dithiothreitol (DTT)

-

4-vinylpyridine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)

-

Dialysis tubing or desalting column

-

UV-Vis spectrophotometer

Procedure:

-

Dissolve the purified enzyme in the reaction buffer.

-

To activate the enzyme and reduce any existing disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 30 minutes at room temperature.

-

Add a 20-fold molar excess of 4-vinylpyridine to the activated enzyme solution.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark.

-

To stop the reaction and remove excess reagents, dialyze the reaction mixture against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) overnight at 4°C, or use a desalting column.

-

The extent of pyridylethylation can be determined by measuring the absorbance at 250 nm, the characteristic absorbance wavelength of the pyridylethyl group.

Enzyme Inhibition Assay using UV-Vis Spectrophotometry (Example: Papain)

Materials:

-

Activated papain solution

-

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC) stock solution

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) substrate solution

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.2, containing 1 mM EDTA and 2 mM DTT)

-

UV-Vis spectrophotometer capable of kinetic measurements at 253 nm

Procedure:

-

Prepare a series of dilutions of the SPEC stock solution in the assay buffer.

-

In a quartz cuvette, mix the activated papain solution with different concentrations of SPEC or the assay buffer (for the control).

-

Incubate the enzyme-inhibitor mixtures for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibition to occur.

-

Initiate the enzymatic reaction by adding the BAEE substrate solution to the cuvette and mix quickly.

-